(5E)-3-ethyl-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1H-pyrazole-5-carbaldehyde with ethyl isothiocyanate under basic conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other imidazole and pyrazole derivatives, such as:
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of imidazole and pyrazole rings in 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C10H12N4OS |
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Molecular Weight |
236.30 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(1-methylpyrazol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H12N4OS/c1-3-14-9(15)8(11-10(14)16)6-7-4-5-13(2)12-7/h4-6H,3H2,1-2H3,(H,11,16)/b8-6+ |
InChI Key |
ZURSAGHGOPIVNN-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=NN(C=C2)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=NN(C=C2)C)NC1=S |
Origin of Product |
United States |
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